5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]azetidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one
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Overview
Description
The compound 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]azetidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]azetidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound may have similar effects.
Action Environment
One source suggests that similar compounds can enhance the body’s stress response, particularly in response to oxidative stress and nutritional stress . This suggests that the compound’s action may be influenced by the body’s internal environment and stress levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]azetidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azetidine ring, followed by the introduction of the pyridinyl and phenyl groups. Key reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]azetidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]azetidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one include other azetidine and pyridine derivatives, such as:
- 1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylboronic acid
- 4-hydroxy-2-quinolones
- Substituted imidazoles
Uniqueness
What sets This compound apart is its combination of functional groups and structural complexity, which may confer unique properties and reactivity compared to its analogs
Properties
IUPAC Name |
4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-15-9-17(10-21(27)24(15)2)31-18-12-25(13-18)23(29)19-14-26(16-7-5-4-6-8-16)22(28)11-20(19)30-3/h4-11,14,18H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZJHBAZPOLXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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